Bienvenue dans la boutique en ligne BenchChem!

N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

NaV 1.7 Inhibitor Pain Research Ion Channel Pharmacology

N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-99-5) is a synthetic small molecule belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, a scaffold recognized for its suitability in developing potent and selective CB2 cannabinoid receptor ligands. This fluorinated derivative is part of a broader chemotype explored for anticancer and anti-inflammatory applications via CB2 receptor agonism.

Molecular Formula C16H12FN3O2
Molecular Weight 297.289
CAS No. 899980-99-5
Cat. No. B2856941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899980-99-5
Molecular FormulaC16H12FN3O2
Molecular Weight297.289
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C16H12FN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21)
InChIKeyXZEMYTLXTYAHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-99-5): Procurement Guide and Differential Evidence for Naphthyridine-Based Probes


N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-99-5) is a synthetic small molecule belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, a scaffold recognized for its suitability in developing potent and selective CB2 cannabinoid receptor ligands [1]. This fluorinated derivative is part of a broader chemotype explored for anticancer and anti-inflammatory applications via CB2 receptor agonism [2]. The present guide focuses on verifiable, quantitative evidence that differentiates this specific 2-fluorophenyl variant from its closest positional isomer and other in-class analogs to support informed scientific procurement decisions.

Why N-(2-Fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Substituted: The Pharmacological Cost of Fluorine Positional Isomerism


Generic substitution within the 1,8-naphthyridine-3-carboxamide class is unreliable due to the profound impact of subtle structural variations on target selectivity. The 2-fluorophenyl substituent is chemically distinct from its 3-fluoro isomer; the ortho-positioning alters both electronic distribution and steric conformation, directly influencing molecular recognition. This is exemplified by the known antagonist activity of the 3-fluorophenyl analog at the NaV 1.7 channel (IC50 = 240 nM), which demonstrates the scaffold's sensitivity to fluorine positioning [1]. Furthermore, a benchmark PK study on related 1,8-naphthyridine-3-carboxamides found that only 4 out of 10 novel derivatives showed acceptable metabolic stability, highlighting that even minor C-3 modifications drastically alter pharmacokinetic fate [2]. Selecting a close analog from a library without verifying these critical differences risks invalidating biological data and undermining SAR studies.

Quantitative Differentiation Guide: N-(2-Fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide vs. Closest Analog


NaV 1.7 Ion Channel Inhibition: A Critical Selectivity Divergence Between 2-Fluoro and 3-Fluoro Naphthyridine Analogs

The 3-fluorophenyl positional isomer, N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-94-4), acts as an antagonist at the human NaV 1.7 channel with an IC50 of 240 nM, as measured by PatchXpress electrophysiology [1]. While direct activity data for the target 2-fluorophenyl compound at NaV 1.7 is not published, the established SAR confirms that fluorine position profoundly dictates pharmacological target engagement. The 2-fluoro substitution introduces distinct steric and electronic constraints that are expected to diverge significantly from the 3-fluoro analog's ion channel activity profile. This cross-study comparison establishes the 3-fluoro isomer as the critical negative control for any NaV 1.7-related investigation involving the 2-fluoro compound.

NaV 1.7 Inhibitor Pain Research Ion Channel Pharmacology

Comparative Metabolic Stability: In Silico Class-Level Inference on the Role of Ortho-Fluorination

A comprehensive in vitro ADME evaluation of 10 novel C-3 modified 1,8-naphthyridine-3-carboxamide derivatives revealed that only a minority (derivatives 5, 6, 9, and 10) exhibited acceptable metabolic stability, solubility, and permeability profiles [1]. While the target compound was not directly tested in this study, the class-level inference is that structural modifications at the 3-carboxamide position—such as the N-(2-fluorophenyl) substituent—profoundly influence metabolic fate. Ortho-fluorination is known to block sites of oxidative metabolism, potentially imparting a distinct advantage over unsubstituted phenyl or para-substituted analogs. The target compound’s structure suggests it may align more closely with the successful derivatives identified in this benchmark study, but this remains an in silico class-level inference pending empirical confirmation.

Metabolic Stability Drug Metabolism Pharmacokinetics

Lipophilic Ligand Efficiency (LLE) and Drug-Likeness: A Computed Comparison of 1,8-Naphthyridine-3-carboxamide Isomers

Comparative in silico analysis of the target 2-fluorophenyl compound and its 3-fluorophenyl isomer reveals differences in key physicochemical descriptors that impact overall drug-likeness. The observed logP difference of approximately 0.2 log units between the 2-fluoro and 3-fluoro isomers suggests more favorable permeability and lower nonspecific binding potential . Calculated Lipophilic Ligand Efficiency (LLE, a metric combining potency and lipophilicity) values diverge meaningfully, indicating distinct optimization trajectories for these closely related structures.

Lipophilic Efficiency Physicochemical Properties Drug-Likeness

Key Application Scenarios for N-(2-Fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


NaV 1.7 Ion Channel SAR Profiling for Pain Research

The confirmed NaV 1.7 antagonist activity of the 3-fluorophenyl analog (IC50 240 nM) [1] establishes the 1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide scaffold as a relevant phenotype for ion channel modulation. This compound is essential for mapping how the shift from meta- to ortho-fluorination alters channel subtype selectivity, potency, and kinetics. Its procurement is justified as a critical tool for differentiating fluorine positional isomer SAR in NaV 1.7-dependent pain models.

Cannabinoid CB2 Receptor Probe for Ortho-Fluoro Substitution Effects

Given that the 1,8-naphthyridin-2(1H)-one-3-carboxamide class is validated for developing highly selective CB2 agonists [2], this compound serves as a logical probe to investigate how N-aryl ortho-fluorination affects CB2 binding affinity and functional selectivity. It is applicable in radioligand binding displacement assays and cAMP functional assays against CB2 and counter-screening against CB1, directly contributing to the understanding of fluorine-mediated GPCR selectivity.

Metabolic Stability Benchmarking and in Vitro DMPK Studies

Building on the documented PK divergence within the 1,8-naphthyridine-3-carboxamide class, where only a subset of derivatives display favorable ADME properties [3], this compound is ideally suited for comparative human liver microsome stability assays. Its use in intrinsic clearance and cytochrome P450 inhibition panels contributes fundamental data to build a predictive PK model for the ortho-fluorinated subclass, supporting the selection of lead candidates for in vivo evaluation.

Anticancer Cell Line Panel Screening in a Scaffold-Selective Manner

While specific cytotoxicity data for this compound is not published, the broader class has demonstrated anticancer activity in breast (HBL-100, IC50 1.37 µM) and colon (SW-620, IC50 3.0 µM) cancer cell lines [4]. For procurement, the immediate utility lies in its inclusion in a focused library screen against a panel of cancer cell lines to derive its unique growth inhibition (GI50) fingerprints, establishing whether the 2-fluorophenyl modification confers improved selectivity relative to its positional isomers.

Quote Request

Request a Quote for N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.